Cas no 2228963-35-5 (4-2-nitro-4-(trifluoromethyl)phenyl-1H-imidazole)

4-2-Nitro-4-(trifluoromethyl)phenyl-1H-imidazole is a fluorinated nitroaromatic imidazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl group, enhancing lipophilicity and metabolic stability, while the nitro group offers reactivity for further functionalization. The imidazole core provides a versatile scaffold for heterocyclic chemistry, making it useful in the synthesis of bioactive compounds. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its electron-withdrawing substituents, which influence binding interactions. High purity and well-defined synthetic pathways ensure reproducibility in research applications. Its stability under standard laboratory conditions further supports its utility in exploratory studies.
4-2-nitro-4-(trifluoromethyl)phenyl-1H-imidazole structure
2228963-35-5 structure
Product Name:4-2-nitro-4-(trifluoromethyl)phenyl-1H-imidazole
CAS No:2228963-35-5
MF:C10H6F3N3O2
MW:257.168752193451
CID:5976258
PubChem ID:165846588
Update Time:2025-05-20

4-2-nitro-4-(trifluoromethyl)phenyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-2-nitro-4-(trifluoromethyl)phenyl-1H-imidazole
    • 4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
    • 2228963-35-5
    • EN300-1955321
    • Inchi: 1S/C10H6F3N3O2/c11-10(12,13)6-1-2-7(8-4-14-5-15-8)9(3-6)16(17)18/h1-5H,(H,14,15)
    • InChI Key: KBQYRDHCJADXNI-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C2=CN=CN2)=C(C=1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 257.04121093g/mol
  • Monoisotopic Mass: 257.04121093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 74.5Ų

4-2-nitro-4-(trifluoromethyl)phenyl-1H-imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1955321-0.05g
4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
2228963-35-5
0.05g
$1091.0 2023-09-17
Enamine
EN300-1955321-0.1g
4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
2228963-35-5
0.1g
$1144.0 2023-09-17
Enamine
EN300-1955321-0.25g
4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
2228963-35-5
0.25g
$1196.0 2023-09-17
Enamine
EN300-1955321-0.5g
4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
2228963-35-5
0.5g
$1247.0 2023-09-17
Enamine
EN300-1955321-1.0g
4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
2228963-35-5
1g
$1299.0 2023-05-31
Enamine
EN300-1955321-2.5g
4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
2228963-35-5
2.5g
$2548.0 2023-09-17
Enamine
EN300-1955321-5.0g
4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
2228963-35-5
5g
$3770.0 2023-05-31
Enamine
EN300-1955321-10.0g
4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
2228963-35-5
10g
$5590.0 2023-05-31
Enamine
EN300-1955321-1g
4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
2228963-35-5
1g
$1299.0 2023-09-17
Enamine
EN300-1955321-5g
4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
2228963-35-5
5g
$3770.0 2023-09-17

Additional information on 4-2-nitro-4-(trifluoromethyl)phenyl-1H-imidazole

Comprehensive Overview of 4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole (CAS No. 2228963-35-5)

The compound 4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole (CAS No. 2228963-35-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the nitro and trifluoromethyl functional groups, make it a valuable intermediate in the synthesis of biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel therapeutics targeting resistant pathogens and chronic diseases.

In recent years, the search for imidazole derivatives has surged due to their broad-spectrum bioactivity. The 4-[2-nitro-4-(trifluoromethyl)phenyl] moiety in this compound enhances its electronic properties, making it a candidate for enzyme inhibition studies. This aligns with the growing trend of structure-activity relationship (SAR) investigations in medicinal chemistry. Additionally, the trifluoromethyl group is known to improve metabolic stability, a critical factor in the development of long-acting pharmaceuticals.

The synthesis of CAS No. 2228963-35-5 involves multi-step organic reactions, often starting from commercially available 2-nitro-4-(trifluoromethyl)aniline. Optimizing its yield and purity is a common challenge addressed in recent publications, reflecting the industry's focus on green chemistry and cost-effective production. Environmental concerns have also driven interest in catalytic methods to reduce waste, a topic frequently searched in academic and industrial forums.

From an application perspective, this compound's role in heterocyclic chemistry cannot be overstated. Its imidazole core is a hallmark of many FDA-approved drugs, including antifungals and antihypertensives. This has led to increased inquiries about its patent status and licensing opportunities, particularly among startups focusing on niche therapeutic areas. Furthermore, its potential in crop protection formulations is being explored, as agrochemical companies seek alternatives to traditional pesticides.

Analytical characterization of 4-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole typically employs HPLC, NMR, and mass spectrometry. These techniques are frequently discussed in online platforms where researchers share protocol optimization tips. The compound's solubility profile and stability under various pH conditions are also hot topics, especially for formulators working on drug delivery systems.

In conclusion, CAS No. 2228963-35-5 represents a versatile building block with cross-disciplinary relevance. Its integration into high-throughput screening libraries and combinatorial chemistry workflows underscores its value in modern R&D. As the scientific community prioritizes personalized medicine and sustainable synthesis, this compound is poised to remain a subject of intense study and innovation.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.